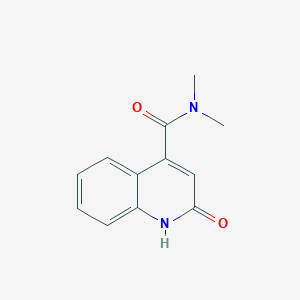
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide (HDQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDQ is a quinoline derivative that has shown promising results in scientific research, particularly in the fields of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes, such as DNA topoisomerases and RNA polymerases. This compound has also been shown to inhibit the replication of certain viruses and bacteria, suggesting that it may have a broad spectrum of activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and repair. This compound has also been shown to inhibit the activity of RNA polymerases, which are enzymes that play a critical role in the transcription of DNA into RNA. In vivo studies have shown that this compound has antitumor, antiviral, and antibacterial properties. This compound has also been shown to have a low toxicity profile, making it a potentially useful therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide is its ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple and inexpensive equipment. This compound also has a low toxicity profile, making it a potentially useful tool for in vitro and in vivo studies. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide. One area of research could focus on the development of this compound derivatives that exhibit improved solubility in aqueous solutions. Another area of research could focus on the development of this compound-based fluorescent probes for use in biochemical assays. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential therapeutic targets for this compound. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
Synthesemethoden
The synthesis of 2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide involves the reaction between 2-hydroxy-4-methylquinoline and N,N-dimethylformamide dimethyl acetal. The reaction is carried out in the presence of a catalyst and a solvent, resulting in the formation of this compound. The synthesis of this compound is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N~4~,N~4~-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In medicine, this compound has been shown to exhibit antitumor, antiviral, and antibacterial properties. This compound has also been studied for its potential use as an antimalarial drug. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for the study of enzyme kinetics. This compound has also been studied for its potential use as a fluorescent probe in biochemical assays.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)9-7-11(15)13-10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZJCPAOAVESDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)
![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)
![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-2-furamide](/img/structure/B7478389.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)
![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)